molecular formula C21H21NO2 B4622083 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one

Cat. No. B4622083
M. Wt: 319.4 g/mol
InChI Key: NNFKZZXEFMKKLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves green, catalyst-free, and solvent-free conditions, using microwave irradiation for efficiency and environmental sustainability. For example, Kumar et al. (2015) developed a three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, resulting in substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones with high yield, showcasing the potential for synthesizing complex molecules through eco-friendly methods (Kumar et al., 2015).

Molecular Structure Analysis

Structural analysis of such molecules often employs advanced techniques like X-ray diffraction. Zhou et al. (2023) utilized X-ray diffraction to determine the structures of chromeno[2,3-c]dihydroisoquinoline derivatives, revealing insights into the molecular configurations and emphasizing the role of structural analysis in understanding these compounds' chemical behavior (Zhou et al., 2023).

Scientific Research Applications

Green Synthesis Methods

Research has shown that chromene derivatives can be synthesized through green, environmentally friendly methods. For instance, Kumar et al. (2015) developed a catalyst-free, solvent-free, high-yielding synthesis method for functionalized chromene derivatives using microwave irradiation, highlighting the method's efficiency and eco-friendliness (Kumar et al., 2015).

Catalysis and Chemical Synthesis

Innovative synthetic routes to chromene and related derivatives have been explored, showing the versatility of these compounds in organic synthesis. Singh et al. (2012) presented a DABCO-promoted synthesis under solvent-free conditions, emphasizing the atom-economy and the efficient production of bioactive heterocyclic frameworks (Singh et al., 2012).

Medicinal Chemistry and Biological Applications

Several studies have focused on the synthesis of chromene derivatives for potential medicinal applications. For example, El-Deen et al. (2016) synthesized hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against hepatocellular carcinoma cell lines, demonstrating promising inhibitory effects (El-Deen et al., 2016).

Photochromic Properties

The photochromic behavior of chromene derivatives, which can change color upon exposure to light, has been explored for applications in smart materials and optical devices. Pozzo et al. (1997) studied the photochromic properties of chromene derivatives fused with azaheterocycles, revealing potential for enhanced colorabilities and applications in photochromic systems (Pozzo et al., 1997).

Novel Synthetic Pathways

Research into novel synthetic pathways for chromene derivatives continues to uncover new possibilities for their application. Zhou et al. (2013) developed an efficient synthesis of furo[3,2-c]chromen-4-ones through a four-component reaction, highlighting the compound's potential in biomedical applications (Zhou et al., 2013).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-15-7-8-20-19(11-15)18(12-21(23)24-20)14-22-10-9-16-5-3-4-6-17(16)13-22/h3-8,11-12H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFKZZXEFMKKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Reactant of Route 2
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one
Reactant of Route 6
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethyl-2H-chromen-2-one

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